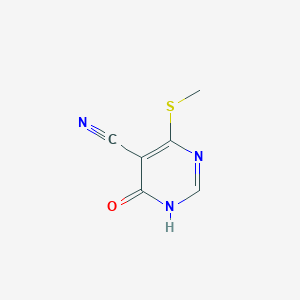

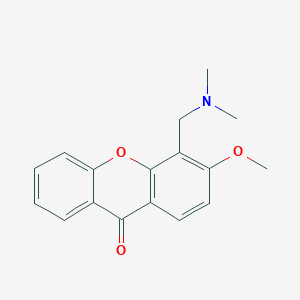

4-(甲硫基)-6-氧代-1,6-二氢嘧啶-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

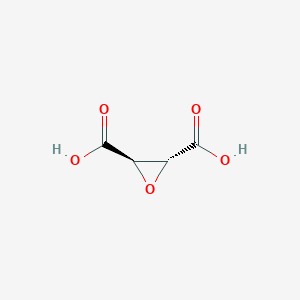

The compound 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a derivative of dihydropyrimidine, which is of significant interest due to its potential chemotherapeutic properties. The studies on similar compounds have shown that these molecules can be synthesized and modified to exhibit various biological activities, making them valuable in medicinal chemistry .

Synthesis Analysis

The synthesis of related dihydropyrimidine derivatives often involves the reaction of amino uracils with different reagents. For instance, 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles were prepared from 6-amino-1,3-dialkyluracils and Appel's salt, leading to various derivatives with different functional groups . Another synthesis route developed for a trichloropyrimidine derivative started from 4,6-dichloro-2-(methylthio)pyrimidine, which underwent a series of substitutions and oxidations to achieve the desired product .

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives has been extensively studied using spectroscopic techniques such as FT-IR and Laser-Raman, along with density functional theory (DFT) calculations. These studies provide detailed information on the vibrational frequencies, optimized geometric parameters, and potential energy distribution of the molecules . X-ray diffraction analysis has also been used to determine the crystal structure and conformation of these compounds .

Chemical Reactions Analysis

Dihydropyrimidine derivatives undergo various chemical reactions, leading to a wide range of products. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with different alkylants resulted in the formation of thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidine derivatives . Benzylation and nitrosation reactions have also been performed on similar compounds, yielding polymorphic forms and demonstrating the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and nonlinear optical properties, have been investigated to understand their reactivity and potential as chemotherapeutic agents. MEP analysis indicates possible sites for electrophilic and nucleophilic attacks, which is crucial for understanding the interaction of these compounds with biological targets . Molecular docking studies have been conducted to assess the inhibitory activity of these compounds against various enzymes, suggesting their potential in drug development .

科学研究应用

结构分析和合成

- 已经检查了相关化合物的分子结构,如 2-[(2-甲氧基乙基)硫基]-4-(2-甲基丙基)-6-氧代-1,6-二氢嘧啶-5-腈,以了解它们的平面构象和晶体形成中的氢键特性 (El-Emam et al., 2012)。

- 已经提供了对 2,4-二取代二氢嘧啶-5-腈衍生物的结构见解,突出了它们作为二氢叶酸还原酶抑制剂的潜力,这在癌症治疗中至关重要 (Al-Wahaibi et al., 2021)。

- 对 6-甲硫基-2,4-二硫代氧代-1,2,3,4-四氢嘧啶-5-腈的研究集中在其与各种烷基化剂的反应,导致形成不同的嘧啶衍生物 (Briel et al., 2002)。

潜在的化学治疗应用

- 已经对取代的 1-甲基-6-氧代-2-[(2z)-2-(3-氧代-4-苯基氮杂环丁-2-亚基)肼基]-4-苯基-1,6-二氢嘧啶-5-腈衍生物进行了分子对接和合成研究,揭示了它们与 CDK4 蛋白的潜在相互作用,CDK4 蛋白是癌症治疗中的关键靶点 (Holam et al., 2022)。

光谱和理论研究

- 已经使用 FT-IR、激光拉曼光谱和 DFT 方法对类似分子的振动频率和结构特征进行了研究,提供了对它们的分子性质的见解 (Sert et al., 2014)。

抗菌和抗增殖活性

- 已经评估了诸如 4-(4-氯苯基)-2-巯基-6-氧代-1,6-二氢嘧啶-5-腈等化合物的抗菌活性,展示了它们在对抗细菌感染方面的潜力 (Abdelghani et al., 2017)。

- 对基于二氢嘧啶的具有吡唑啉部分的化合物的抗增殖活性的研究揭示了它们对各种癌细胞系的潜在有效性 (Awadallah et al., 2013)。

属性

IUPAC Name |

4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-11-6-4(2-7)5(10)8-3-9-6/h3H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTYZNCJKPMHEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467589 |

Source

|

| Record name | 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

CAS RN |

16071-28-6 |

Source

|

| Record name | 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)